![molecular formula C9H13O3P B2777281 [(2,5-Dimethylphenyl)methyl]phosphonic acid CAS No. 125593-67-1](/img/structure/B2777281.png)
[(2,5-Dimethylphenyl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dimethylphenyl)methyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids It is characterized by the presence of a phosphonic acid group attached to a [(2,5-dimethylphenyl)methyl] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethylphenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of [(2,5-dimethylphenyl)methyl] alcohol with a phosphonic acid derivative under acidic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired phosphonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of [(2,5-dimethylphenyl)methyl] chloride with a phosphonic acid salt in the presence of a suitable catalyst can be employed. This method offers higher yields and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethylphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides or other reduced forms.
Substitution: Formation of nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
[(2,5-Dimethylphenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of [(2,5-Dimethylphenyl)methyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
[(2,5-Dimethylphenyl)(phenyl)methyl]phosphonic acid: Similar structure but with an additional phenyl group.
Dimethylphenylphosphine: Contains a phosphine group instead of a phosphonic acid group.
Uniqueness
[(2,5-Dimethylphenyl)methyl]phosphonic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of a phosphonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2,5-dimethylphenyl)methylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O3P/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBVXZJQGLZTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
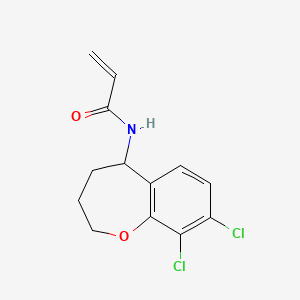
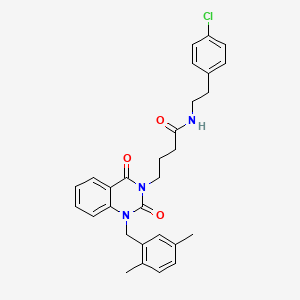
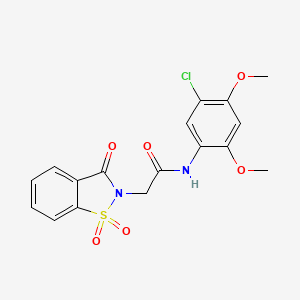
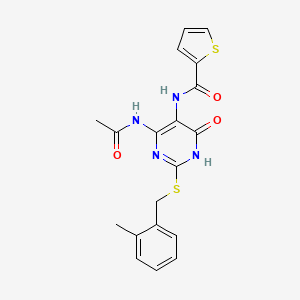
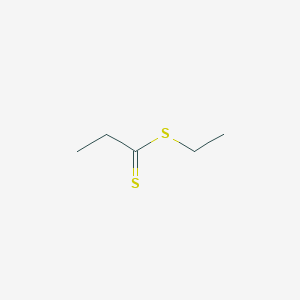
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide](/img/structure/B2777207.png)
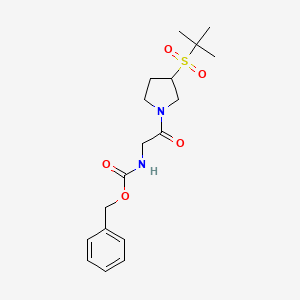

![1-[3-(4-Chlorophenyl)azepan-1-yl]pent-4-en-1-one](/img/structure/B2777211.png)
![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)
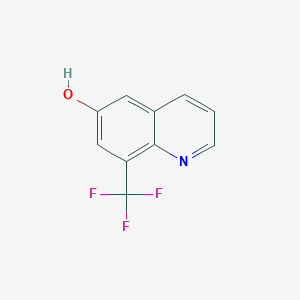
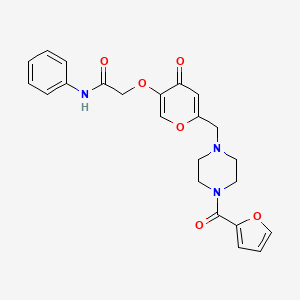
![2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2777217.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2777219.png)
